molecular formula C9H8N4O2 B13320945 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoicacid

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoicacid

Cat. No.: B13320945
M. Wt: 204.19 g/mol
InChI Key: QVLAFORCDZCBMY-UHFFFAOYSA-N
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Description

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid with high solubility in water and is often used as a precursor in the synthesis of other bioactive molecules .

Preparation Methods

The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid typically involves multi-step reactions. One common method starts with the reaction of 4-aminobenzoic acid with aminoguanidine hydrochloride under microwave irradiation. This reaction leads to the formation of the desired triazole ring through nucleophilic substitution and cyclization processes . Another method involves the use of succinic anhydride and various amines, followed by cyclization to form the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid

InChI

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13)

InChI Key

QVLAFORCDZCBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)C(=O)O

Origin of Product

United States

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